molecular formula C24H23NO6 B264007 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Cat. No. B264007
M. Wt: 421.4 g/mol
InChI Key: HSOUQCSZKQFXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide, also known as BMD-315, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in cells. N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been shown to have various biochemical and physiological effects on cells and tissues. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity, which are common features of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is its potential therapeutic applications in various diseases. This compound has been shown to be effective against cancer, inflammation, and neurodegenerative disorders. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has a relatively low toxicity profile, which makes it a promising candidate for further development.
However, there are also some limitations associated with the use of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide in lab experiments. One of the major limitations is the low yield of the synthesis method, which makes it difficult to obtain large quantities of this compound. In addition, the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide. One of the major areas of research is the optimization of the synthesis method to increase the yield and reduce the number of steps. This will enable the production of larger quantities of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide, which will facilitate further studies on its therapeutic potential.
Another future direction is the elucidation of the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide. This will enable the optimization of this compound for specific therapeutic applications and the development of more potent analogs.
Finally, there is a need for further studies on the safety and toxicity profile of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide. This will enable the development of guidelines for the safe use of this compound in clinical trials and potential therapeutic applications.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a novel compound that has gained significant attention due to its potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. Although there are some limitations associated with the use of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide in lab experiments, this compound has a promising therapeutic potential. Further research and development are needed to optimize the synthesis method, elucidate the mechanism of action, and ensure the safety and efficacy of this compound for potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide involves a multi-step reaction sequence, starting with the condensation of 2-hydroxy-4-methylacetophenone with 1,3-benzodioxole-5-carboxaldehyde. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and esterification, to yield the final product. The overall yield of this synthesis method is about 20%, which is relatively low. However, this method has been optimized to reduce the number of steps and increase the yield.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.
In addition to cancer, N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has also been studied for its anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide has also been found to protect neurons from oxidative stress and neurotoxicity, which are common features of neurodegenerative disorders.

properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C24H23NO6/c1-14(2)12-28-17-5-6-18-15(3)19(24(27)31-21(18)9-17)10-23(26)25-11-16-4-7-20-22(8-16)30-13-29-20/h4-9H,1,10-13H2,2-3H3,(H,25,26)

InChI Key

HSOUQCSZKQFXNO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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